Egfr-IN-50
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Overview
Description
Egfr-IN-50 is a compound that functions as an inhibitor of the epidermal growth factor receptor. The epidermal growth factor receptor is a protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Inhibitors of the epidermal growth factor receptor are of significant interest in the treatment of various cancers, particularly non-small cell lung cancer, where mutations in the epidermal growth factor receptor are common.
Preparation Methods
The synthesis of Egfr-IN-50 involves several steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Egfr-IN-50 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Egfr-IN-50 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation, apoptosis, and migration.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with epidermal growth factor receptor mutations, such as non-small cell lung cancer.
Industry: Utilized in the development of diagnostic assays and screening platforms for the identification of new epidermal growth factor receptor inhibitors
Mechanism of Action
Egfr-IN-50 exerts its effects by binding to the adenosine triphosphate binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways involved in cell growth and survival. The inhibition of the epidermal growth factor receptor leads to reduced cell proliferation and increased apoptosis in cancer cells with epidermal growth factor receptor mutations .
Comparison with Similar Compounds
Egfr-IN-50 is similar to other epidermal growth factor receptor inhibitors such as erlotinib and gefitinib. it has unique structural features that confer higher selectivity and potency against certain epidermal growth factor receptor mutants. Similar compounds include:
Erlotinib: An epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used as first-line therapy for non-small cell lung carcinoma with specific genetic mutations
This compound’s uniqueness lies in its ability to selectively target specific epidermal growth factor receptor mutants, making it a promising candidate for the treatment of cancers with these mutations .
Properties
Molecular Formula |
C24H26BrN3O4S2 |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
3-[4-(3-bromoanilino)-6-methoxyquinazolin-7-yl]oxypropyl 3-(prop-2-enyldisulfanyl)propanoate |
InChI |
InChI=1S/C24H26BrN3O4S2/c1-3-11-33-34-12-8-23(29)32-10-5-9-31-22-15-20-19(14-21(22)30-2)24(27-16-26-20)28-18-7-4-6-17(25)13-18/h3-4,6-7,13-16H,1,5,8-12H2,2H3,(H,26,27,28) |
InChI Key |
WISOXVRWVHHVTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCCOC(=O)CCSSCC=C |
Origin of Product |
United States |
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